molecular formula C14H10N2O3 B11951920 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone CAS No. 7039-00-1

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone

Katalognummer: B11951920
CAS-Nummer: 7039-00-1
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: GPIBMNCXXLCEJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a phenylcarbamoyl group attached to the benzoxazolone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone typically involves the reaction of 2-aminophenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazolone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Phenylcarbamoyl)-benzoxazolone
  • 3-(Phenylcarbamoyl)-benzoxazole
  • 2-(Phenylcarbamoyl)-benzoxazole

Uniqueness

3-(Phenylcarbamoyl)-2(3H)-benzoxazolone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzoxazolone ring system, combined with the phenylcarbamoyl group, makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

7039-00-1

Molekularformel

C14H10N2O3

Molekulargewicht

254.24 g/mol

IUPAC-Name

2-oxo-N-phenyl-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-13(15-10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14(16)18/h1-9H,(H,15,17)

InChI-Schlüssel

GPIBMNCXXLCEJX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.